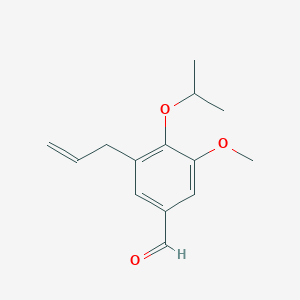

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, is a chemically modified benzaldehyde derivative. Benzaldehyde derivatives are known for their diverse applications in organic synthesis and potential inhibitory activities. For instance, 5-substituted 3-hydroxy-4-methoxybenzaldehydes have been evaluated as inhibitors of rat liver catechol O-methyltransferase, showing significant potency, especially when electron-withdrawing substituents are present in the 5 position .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and UV-visible spectroscopy, as well as X-ray crystallography. For instance, the structure of a related compound, 3-(4-methoxy-benzylidene)-isothiochroman-4-one, was determined using these methods, revealing a non-planar geometry and intramolecular hydrogen-bonding interactions . These techniques are crucial for understanding the molecular conformation and stability of such compounds.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as seen in the case of azo-benzoic acids . The reactivity of these compounds can be influenced by factors such as solvent composition and pH, which affect the extent of individual equilibria in solution. Additionally, the presence of substituents can alter the reactivity and selectivity of the benzaldehyde derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. Spectroscopic studies provide insights into the electronic and steric effects of substituents, which can influence properties such as solubility, melting point, and reactivity. For example, the presence of methoxy and allyl groups can affect the electron density and steric hindrance around the benzaldehyde core, potentially altering its reactivity and interaction with other molecules .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Ring-Closing Metathesis

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde has been utilized in the synthesis of various protected tetrahydro-2-benzazocines and dihydro-2-benzazocines, using ring-closing metathesis as a key step (Panayides et al., 2007). These compounds have potential applications in anti-cancer treatments.

Isomerization and Metathesis Reactions

The compound serves as a starting material for the creation of various benzo-fused heterocycles, demonstrating its versatility in organic synthesis (Otterlo et al., 2003).

Synthesis of Organic Compounds

Homologation of Benzaldehyde

This compound is involved in the homologation process of benzaldehydes, forming complex organic structures with potential applications in pheromone synthesis (Dabdoub et al., 2012).

Synthesis of Isoxazole-5-carbaldehydes

The compound contributes to the synthesis of isoxazole-5-carbaldehydes, which are significant in the development of CNS-active amino acid analogues (Riess et al., 1998).

Opto-electrical Properties

- Nonlinear Optical Material: 3-Hydroxy-4-methoxy benzaldehyde, a related compound, is utilized in opto-electrical applications due to its suitable properties for these applications (Perumal & Ananthi, 2021).

Chemical Reactivity Studies

- Allylation of Aldehydes: Studies on the allylation of aromatic aldehydes using allyl and crotyl-trichlorosilanes demonstrate the importance of this compound in understanding chemical reactivity and mechanisms (Malkov et al., 2008).

Propiedades

IUPAC Name |

3-methoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-6-12-7-11(9-15)8-13(16-4)14(12)17-10(2)3/h5,7-10H,1,6H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBLYZZOQPYPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1OC)C=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424640 |

Source

|

| Record name | 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | |

CAS RN |

883543-95-1 |

Source

|

| Record name | 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)